

A Comparative Guide to Spindle Pole Body Duplication Mutants in *Saccharomyces cerevisiae*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *spb*

Cat. No.: B1663442

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key mutants defective in Spindle Pole Body (**SPB**) duplication in the model organism *Saccharomyces cerevisiae*. The information presented is supported by experimental data to aid in the selection and understanding of these mutants for research purposes.

Introduction to Spindle Pole Body Duplication

The Spindle Pole Body (**SPB**) is the microtubule-organizing center in yeast, functionally equivalent to the centrosome in animal cells. Its precise duplication once per cell cycle is critical for the formation of a bipolar spindle and accurate chromosome segregation during mitosis. The duplication process is a complex, multi-step pathway that begins in G1 phase with the formation of a "satellite" structure on the cytoplasmic side of the nuclear envelope, adjacent to the existing **SPB**. This satellite matures into a duplication plaque, which is then inserted into the nuclear envelope to form a new, functional **SPB**. A number of proteins are essential for this process, and mutations in their corresponding genes can lead to defects in **SPB** duplication, often resulting in the formation of a monopolar spindle and subsequent cell cycle arrest.

Comparison of Key **SPB** Duplication Mutants

The following tables summarize the quantitative phenotypes of several key temperature-sensitive (ts) mutants involved in **SPB** duplication. These mutants are widely used to study the mechanisms of **SPB** assembly and function.

Gene	Protein Function	Mutant Allele(s)	Phenotype at Restrictive Temperature	SPB Number per Cell	% Cells with Monopolar Spindles	Cell Cycle Arrest Point	Reference(s)
CDC31	Calcium-binding protein (centrin), component of the half-bridge.[1]	cdc31-2, others	Failure of SPB duplication.	1	High (specific percentage varies with allele and conditions)	G2/M	[1][2][3]
KAR1	Component of the half-bridge, involved in SPB insertion and karyogamy.	kar1-Δ17	Defective SPB duplication and insertion.	1	High	G2/M	
MPS1	Kinase involved in satellite formation and spindle assembly checkpoint.	mps1-1, mps1-737	Blocks satellite formation, leading to a single unduplicated SPB.	1	High	G2/M	

MPS2	Integral membrane protein, part of the SPB insertion network (SPIN).	mps2-1	Duplication plaque forms but fails to insert into the nuclear envelope.	1 (with an uninserted duplication plaque)	High	G2/M	
SPC42	Core SPB component, forms a crystalline layer in the central plaque.	spc42-10, spc42-102	Defective SPB duplication, disorganized satellite material. [4]	1	High	G2/M	[4][5]
SPC29	Core SPB component.	spc29-20	Defective SPB duplication.	1	~25% contain spindles after 1.5h at 37°C	G2/M	[6]
NUD1	Core SPB component, scaffold for the Mitotic Exit Network (MEN) and	nud1-2, nud1-44, nud1-G585E	Cell cycle arrest with elongated spindles and duplicated nuclei. [9] Some alleles	2 (but with mitotic exit defects)	Low (arrest is post-spindle formation)	Late Anaphase/Telophase	[8][9]

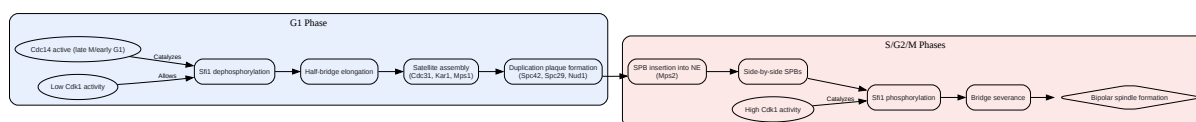
astral
microtub
ules.[7]
[8]
microtub
ule
organizat
ion.[8]

SFI1	Compon ent of the half- bridge, binds to Cdc31.	sfi1-3	Defective SPB duplicatio n.	1	High	G2/M	[10]
------	--	--------	--------------------------------------	---	------	------	------

Signaling Pathway and Experimental Workflows

SPB Duplication Signaling Pathway

The duplication of the **SPB** is tightly regulated by the cell cycle machinery, primarily through the activity of Cyclin-Dependent Kinase (Cdk1) and the phosphatase Cdc14. The following diagram illustrates the key regulatory steps in the **SPB** duplication pathway.

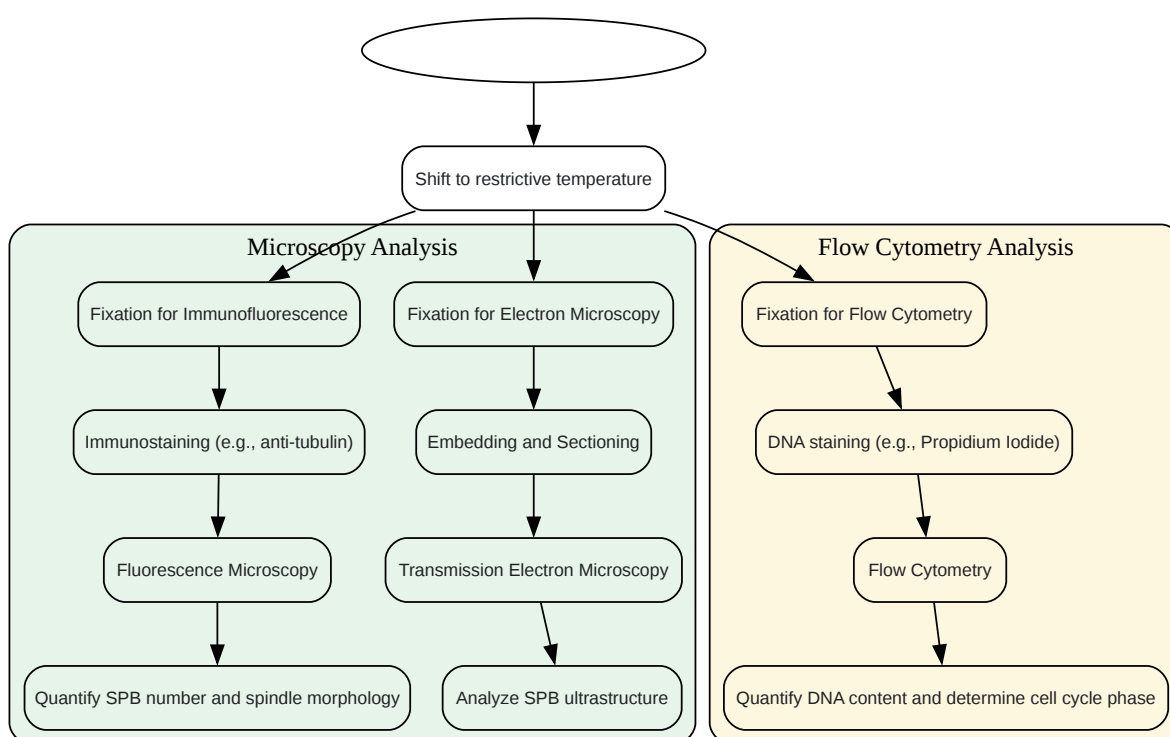


[Click to download full resolution via product page](#)

Caption: A simplified model of the **SPB** duplication pathway in *S. cerevisiae*.

Experimental Workflow: Analysis of SPB Duplication Mutants

A typical workflow for characterizing **SPB** duplication mutants involves a combination of microscopy and flow cytometry to assess **SPB** number, morphology, and cell cycle progression.



[Click to download full resolution via product page](#)

Caption: A general workflow for the phenotypic analysis of **SPB** duplication mutants.

Experimental Protocols

Immunofluorescence Staining of Yeast Spindle Pole Bodies and Microtubules

This protocol is adapted from established methods for visualizing microtubules and **SPBs** in budding yeast.

Materials:

- Yeast culture
- 37% Formaldehyde
- 1M Potassium Phosphate buffer, pH 6.4
- 1M Potassium Phosphate buffer, pH 7.5
- Sorbitol
- Zymolyase 100T
- β -mercaptoethanol
- Phosphate-buffered saline (PBS)
- Bovine serum albumin (BSA)
- Primary antibody (e.g., rat anti-tubulin, rabbit anti-Spc42)
- Fluorophore-conjugated secondary antibody (e.g., goat anti-rat Alexa Fluor 488, goat anti-rabbit Alexa Fluor 594)
- DAPI (4',6-diamidino-2-phenylindole)
- Mounting medium (e.g., ProLong Gold Antifade Mountant)
- Poly-L-lysine coated slides

Procedure:

- Cell Fixation:
 - Grow yeast cells to early-to-mid logarithmic phase (OD600 ~0.4-0.6).
 - Add formaldehyde to a final concentration of 3.7% and incubate for 45-60 minutes at room temperature with gentle shaking.
 - Harvest cells by centrifugation, wash once with 1M Potassium Phosphate buffer, pH 6.4, and once with SP Buffer (1.2 M Sorbitol, 1M Potassium Phosphate buffer, pH 7.5).
- Spheroplasting:
 - Resuspend the cell pellet in SP Buffer.
 - Add β -mercaptoethanol to a final concentration of 20 mM and Zymolyase 100T to a final concentration of 50 μ g/mL.
 - Incubate at 37°C for 20-30 minutes, or until ~80% of cells are converted to spheroplasts (monitor by microscopy).
 - Gently wash the spheroplasts twice with SP Buffer by centrifugation at a low speed.
- Immunostaining:
 - Adhere spheroplasts to poly-L-lysine coated slides.
 - Permeabilize the cells with methanol for 6 minutes at -20°C, followed by acetone for 30 seconds at -20°C. Air dry.
 - Block with PBS containing 1% BSA for 30 minutes.
 - Incubate with primary antibody diluted in blocking buffer for 1-2 hours at room temperature.
 - Wash three times with PBS.
 - Incubate with fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

- Wash three times with PBS.
- Mounting and Imaging:
 - Stain the DNA with DAPI for 5 minutes.
 - Wash once with PBS.
 - Mount the coverslip using an antifade mounting medium.
 - Image using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the preparation of yeast cells for DNA content analysis using propidium iodide (PI) staining.

Materials:

- Yeast culture
- 70% Ethanol
- 50 mM Sodium Citrate, pH 7.0
- RNase A (10 mg/mL)
- Propidium Iodide (1 mg/mL)
- Flow cytometer

Procedure:

- Cell Fixation:
 - Harvest $\sim 1 \times 10^7$ cells from a logarithmic phase culture by centrifugation.
 - Wash the cells once with water.

- Resuspend the cell pellet in 300 μ L of water.
- Add 700 μ L of 100% ethanol dropwise while vortexing to fix the cells.
- Incubate at 4°C for at least 1 hour (can be stored for weeks).
- Staining:
 - Harvest the fixed cells by centrifugation and wash once with 50 mM Sodium Citrate, pH 7.0.
 - Resuspend the cell pellet in 500 μ L of 50 mM Sodium Citrate, pH 7.0.
 - Add 5 μ L of RNase A (10 mg/mL) and incubate at 50°C for 1-2 hours to degrade RNA.
 - Add 5 μ L of Propidium Iodide (1 mg/mL) to a final concentration of 10 μ g/mL.
 - Incubate at 4°C in the dark for at least 1 hour.
- Analysis:
 - Briefly sonicate the samples to break up cell clumps.
 - Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and detecting emission at ~617 nm.
 - Collect data for at least 10,000 cells per sample.
 - Analyze the DNA content histograms to determine the percentage of cells in G1 (1N DNA content), S (between 1N and 2N), and G2/M (2N DNA content) phases of the cell cycle.
[11][12][13][14][15][16]

Transmission Electron Microscopy of Yeast SPBs

This protocol provides a general outline for preparing yeast cells for ultrastructural analysis of **SPBs** by TEM.

Materials:

- Yeast culture
- Glutaraldehyde
- Osmium tetroxide
- Uranyl acetate
- Ethanol series (for dehydration)
- Propylene oxide
- Epoxy resin (e.g., Spurr's or Epon)
- Ultramicrotome
- TEM grids

Procedure:

- Cell Fixation:
 - Harvest yeast cells and fix with 2.5% glutaraldehyde in a suitable buffer (e.g., cacodylate or phosphate buffer) for 1-2 hours at room temperature.
 - Wash the cells with buffer.
 - Post-fix with 1% osmium tetroxide in the same buffer for 1 hour on ice.
 - Wash with water.
- Staining and Dehydration:
 - Stain en bloc with 1% aqueous uranyl acetate for 1 hour to overnight at 4°C.
 - Dehydrate the cells through a graded ethanol series (e.g., 30%, 50%, 70%, 90%, 100%).
- Embedding and Sectioning:

- Infiltrate the dehydrated cells with a mixture of propylene oxide and epoxy resin, gradually increasing the resin concentration.
- Embed the cells in pure resin and polymerize at 60°C for 48 hours.
- Cut ultrathin sections (60-90 nm) using an ultramicrotome equipped with a diamond knife.
- Collect the sections on TEM grids.
- Post-staining and Imaging:
 - Post-stain the sections with uranyl acetate and lead citrate to enhance contrast.
 - Examine the sections using a transmission electron microscope.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CDC31 | SGD [yeastgenome.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A mutation in SPC42, which encodes a component of the spindle pole body, results in production of two-spored asci in *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SPC42 Phenotypes | SGD [yeastgenome.org]
- 6. Characterization of spindle pole body duplication reveals a regulatory role for nuclear pore complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NUD1 | SGD [yeastgenome.org]
- 8. Nud1p links astral microtubule organization and the control of exit from mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of a *Saccharomyces cerevisiae* thermosensitive lytic mutant leads to the identification of a new allele of the NUD1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. studylib.net [studylib.net]
- 13. youtube.com [youtube.com]
- 14. biocompare.com [biocompare.com]
- 15. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. youtube.com [youtube.com]
- To cite this document: BenchChem. [A Comparative Guide to Spindle Pole Body Duplication Mutants in *Saccharomyces cerevisiae*]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663442#comparing-spb-duplication-mutants-in-saccharomyces-cerevisiae]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com